Synthesis of Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate: A Technical Guide
Synthesis of Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate. The document details the chemical properties, experimental protocols, and characterization of this compound, which is of significant interest in coordination chemistry and has potential applications in various research fields, including drug development.
Chemical Properties and Data
Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate is a heterocyclic compound with the molecular formula C₂₀H₁₆K₂N₂O₇ and a molecular weight of 474.55 g/mol .[1] It is also known by several synonyms, including 2,2'-Bicinchoninic acid dipotassium salt trihydrate and 4,4'-Dicarboxy-2,2'-biquinoline dipotassium salt trihydrate.[2][3] The compound typically appears as a white to off-white solid.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆K₂N₂O₇ | [1] |
| Molecular Weight | 474.55 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | >300 °C | [2][4] |
| Purity (by ¹H NMR) | ≥98.0% | [1] |
| Solubility | Soluble in methanol (10 mg/mL) | [4] |
Synthesis Workflow
The synthesis of Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate is a two-step process. The first step involves the synthesis of the precursor, 2,2'-biquinoline-4,4'-dicarboxylic acid, via the Pfitzinger reaction. The second step is the conversion of the dicarboxylic acid to its potassium salt.
Experimental Protocols
Step 1: Synthesis of 2,2'-biquinoline-4,4'-dicarboxylic acid
This precursor is synthesized using the Pfitzinger reaction, which involves the condensation of isatin with an α-methylene carbonyl compound in the presence of a base.[5][6][7]
Materials:
-
Isatin
-
Appropriate α-methylene carbonyl compound (e.g., pyruvic acid)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Acetic acid or Hydrochloric acid (for acidification)
Procedure:
-
A solution of potassium hydroxide (0.2 mol) is prepared in ethanol (25 ml).[8]
-
To this basic solution, isatin (0.07 mol) is added, and the mixture is stirred.[8]
-
The appropriate carbonyl compound (0.07 mol) is then added to the reaction mixture.[8]
-
The mixture is refluxed for approximately 24 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the bulk of the ethanol is removed by rotary evaporation.[9]
-
Water is added to the residue to dissolve the potassium salt of the dicarboxylic acid.[9]
-
The aqueous solution is washed with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[9]
-
The aqueous layer is then cooled in an ice bath and acidified with acetic acid or dilute hydrochloric acid to precipitate the 2,2'-biquinoline-4,4'-dicarboxylic acid.[9]
-
The resulting solid is collected by vacuum filtration, washed with cold water, and dried.[9]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[7]
Step 2: Synthesis of Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate
The purified 2,2'-biquinoline-4,4'-dicarboxylic acid is then converted to its potassium salt. Hydrothermal synthesis is a commonly employed method for this step.[5]
Materials:
-
2,2'-biquinoline-4,4'-dicarboxylic acid
-
Potassium hydroxide (KOH)
-
Water
Procedure:
-
2,2'-biquinoline-4,4'-dicarboxylic acid is dissolved in an aqueous solution of potassium hydroxide.
-
The solution is then subjected to hydrothermal conditions. The precise temperature and duration may vary, but a typical starting point would be in the range of 120-180 °C for several hours to days in a sealed autoclave.
-
After the hydrothermal reaction, the autoclave is cooled to room temperature.
-
The resulting crystalline product, Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate, is collected by filtration.
-
The product is washed with a small amount of cold water and then dried under vacuum. Recrystallization from water can be performed for further purification.[4]
Characterization Data
Logical Relationship of Synthesis
The synthesis follows a logical progression from simpler starting materials to the final complex product, as illustrated in the following diagram.
Applications in Research and Drug Development
While specific signaling pathways involving Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate are not extensively documented, the biquinoline dicarboxylate scaffold is a known chelating agent for various metal ions.[5] The resulting metal complexes have been investigated for a range of applications, including their potential as antimicrobial and antioxidant agents.[5] The broader class of quinoline derivatives is known to exhibit diverse biological activities, and their synthesis is a subject of interest in medicinal chemistry and drug discovery. The ability of this compound to form stable complexes with metal ions suggests its potential utility in the development of novel therapeutic agents or as a tool in biological assays.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. 2,2′-Biquinoline-4,4′-dicarboxylic acid - ideal solutions [idealmedical.co.za]
- 3. scbt.com [scbt.com]
- 4. 2,2'-BIQUINOLINE-4,4'-DICARBOXYLIC ACID DIPOTASSIUM SALT TRIHYDRATE CAS#: 63451-34-3 [m.chemicalbook.com]
- 5. Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate | 207124-63-8 | Benchchem [benchchem.com]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
